1-(2-Hydroxycyclohex-1-en-1-yl)ethanone
CAS No.:
Cat. No.: VC16697785
Molecular Formula: C8H12O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12O2 |
|---|---|
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1-(2-hydroxycyclohexen-1-yl)ethanone |
| Standard InChI | InChI=1S/C8H12O2/c1-6(9)7-4-2-3-5-8(7)10/h10H,2-5H2,1H3 |
| Standard InChI Key | CSYFWIXHSRSTTG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(CCCC1)O |
Introduction
1-(2-Hydroxycyclohex-1-en-1-yl)ethanone is an organic compound with a molecular structure characterized by a hydroxyl group (-OH) attached to a cyclohexene ring and a ketone (-COCH3) functional group. This compound belongs to the class of enol-ketones, which are known for their tautomeric equilibrium between keto and enol forms. Its structural formula can be represented as:
This compound has applications in organic synthesis and potentially as an intermediate in pharmaceutical or material chemistry.
Synthesis Pathways
The synthesis of 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone typically involves:
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Aldol Condensation:
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Reacting acetaldehyde with cyclohexanone under basic conditions to form the enol intermediate.
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Followed by dehydration to yield the desired product.
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Oxidation Reactions:
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Hydroxylation of cyclohexenone derivatives can introduce the hydroxyl group at the desired position.
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These reactions are often catalyzed by bases or acids, depending on the desired selectivity and yield.
Applications
1-(2-Hydroxycyclohex-1-en-1-yl)ethanone is primarily used as:
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Synthetic Intermediate:
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In the preparation of pharmaceuticals, agrochemicals, or fine chemicals.
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Research Compound:
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Studied for its chemical reactivity, especially in enolization reactions.
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Analytical Characterization
To confirm its structure, various analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () NMR reveal chemical shifts indicative of hydroxyl, ketone, and aliphatic protons.
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Infrared Spectroscopy (IR):
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Key absorption peaks include:
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O-H stretch (~3200–3500 cm)
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C=O stretch (~1700 cm)
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C=C stretch (~1600 cm).
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Mass Spectrometry (MS):
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Provides molecular ion peaks confirming the molecular weight.
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X-ray Crystallography:
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Used for detailed structural elucidation when crystallized.
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Research Insights
Studies on similar compounds suggest that enol-ketones like 1-(2-Hydroxycyclohex-1-en-1-yl)ethanone exhibit:
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Reactivity in Condensation Reactions:
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Useful in forming complex cyclic compounds.
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Biological Activities:
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Potential antioxidant or enzyme-modulating properties due to the enolic hydroxyl group.
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Further research is needed to explore its full potential in industrial or medicinal chemistry.
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